![molecular formula C14H24O6 B14510971 Dimethyl 3-[3-(1-ethoxyethoxy)propyl]pent-2-enedioate CAS No. 63375-60-0](/img/structure/B14510971.png)
Dimethyl 3-[3-(1-ethoxyethoxy)propyl]pent-2-enedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 3-[3-(1-ethoxyethoxy)propyl]pent-2-enedioate is an organic compound with a complex structure that includes ester and ether functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3-[3-(1-ethoxyethoxy)propyl]pent-2-enedioate typically involves esterification reactions. One common method involves the reaction of 3-(1-ethoxyethoxy)propyl alcohol with dimethyl pent-2-enedioate in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 3-[3-(1-ethoxyethoxy)propyl]pent-2-enedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or ether sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be employed.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and ethers.
Applications De Recherche Scientifique
Dimethyl 3-[3-(1-ethoxyethoxy)propyl]pent-2-enedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Dimethyl 3-[3-(1-ethoxyethoxy)propyl]pent-2-enedioate exerts its effects depends on the specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The ester and ether groups can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl pent-2-enedioate
- Dimethyl 3-methylpent-2-enedioate
- Dimethyl 3-ethoxypropylpent-2-enedioate
Uniqueness
Dimethyl 3-[3-(1-ethoxyethoxy)propyl]pent-2-enedioate is unique due to the presence of both ester and ether functional groups, which confer distinct chemical reactivity and physical properties. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
63375-60-0 |
|---|---|
Formule moléculaire |
C14H24O6 |
Poids moléculaire |
288.34 g/mol |
Nom IUPAC |
dimethyl 3-[3-(1-ethoxyethoxy)propyl]pent-2-enedioate |
InChI |
InChI=1S/C14H24O6/c1-5-19-11(2)20-8-6-7-12(9-13(15)17-3)10-14(16)18-4/h9,11H,5-8,10H2,1-4H3 |
Clé InChI |
GYTCVZZTTCFJJY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)OCCCC(=CC(=O)OC)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{3-[1-(4-Fluorophenyl)ethenyl]phenoxy}-2-methylpropanoic acid](/img/structure/B14510889.png)
![1,1,1-Trifluoro-N-[4-fluoro-2-(phenylsulfanyl)phenyl]methanesulfonamide](/img/structure/B14510892.png)

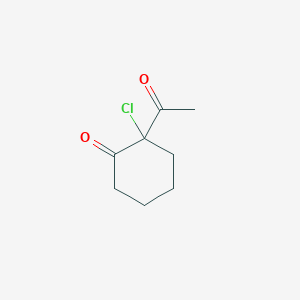


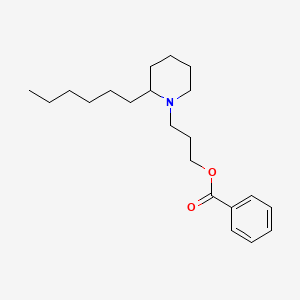
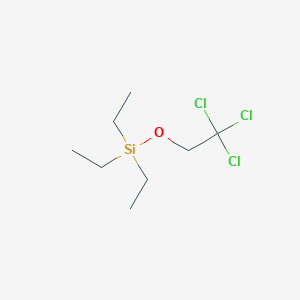
![[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylselanylphosphonic acid](/img/structure/B14510938.png)
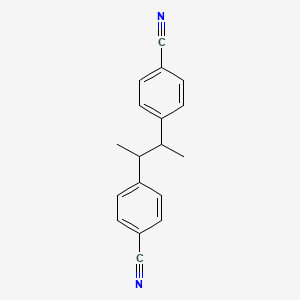
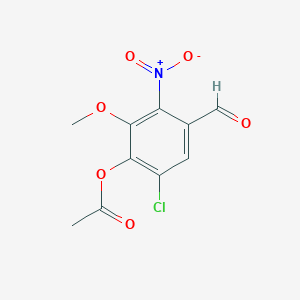
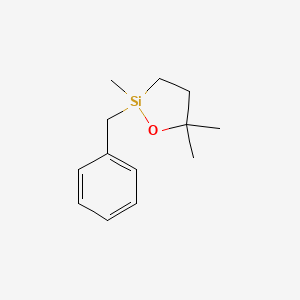

![3-[4-(Propan-2-yl)phenyl]naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14510978.png)
